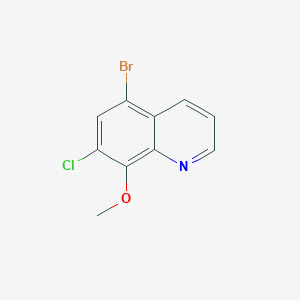![molecular formula C11H6BrNO B12830327 4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
4-bromobenzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzo[cd]indol-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzo[cd]indol-2(1H)-one family, known for its potential as a bromodomain and extra-terminal domain (BET) inhibitor. BET inhibitors are crucial in regulating gene expression by recognizing acetylated lysine residues on histone proteins .
Vorbereitungsmethoden
The synthesis of 4-bromobenzo[cd]indol-2(1H)-one typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the bromination of a benzo[cd]indole precursor, followed by cyclization to form the desired compound. Industrial production methods often involve optimization of these steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Bromobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Bromobenzo[cd]indol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to gene expression and epigenetics.
Medicine: As a BET inhibitor, it has potential therapeutic applications in treating cancers and inflammatory diseases.
Industry: It is used in the development of new pharmaceuticals and chemical probes
Wirkmechanismus
The mechanism of action of 4-bromobenzo[cd]indol-2(1H)-one involves its role as a BET inhibitor. It binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition disrupts the regulation of gene expression, leading to potential therapeutic effects in diseases like cancer and inflammation .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzo[cd]indol-2(1H)-one can be compared with other BET inhibitors such as:
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also inhibit BET proteins but may have different selectivity profiles.
Benzo[cd]indol-2(1H)-ones: Other derivatives in this family may vary in their potency and selectivity for different bromodomains.
The uniqueness of this compound lies in its specific binding affinity and selectivity for certain BET bromodomains, making it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C11H6BrNO |
|---|---|
Molekulargewicht |
248.07 g/mol |
IUPAC-Name |
4-bromo-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H6BrNO/c12-7-4-6-2-1-3-9-10(6)8(5-7)11(14)13-9/h1-5H,(H,13,14) |
InChI-Schlüssel |
PUQVLRCXEGYWNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC3=C2C(=C1)NC3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)



